molecular formula C17H20O10 B1412277 (1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate CAS No. 315207-70-6

(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate

Cat. No. B1412277
M. Wt: 384.3 g/mol
InChI Key: JSXRWQPMFIVIQA-QVEYITEKSA-N
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Description

“(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate” is a complex organic compound. It belongs to the class of compounds known as bicyclo[3.3.1]nonanes . These compounds are characterized by a structure that includes a nine-membered ring with three bridgehead carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, optically active (1S,3S,5R)-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane has been synthesized in short steps including regio-and enantioselective reduction . Another study discusses different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework, specifically a bicyclo[3.3.1]nonane core . This core is a nine-membered ring with three bridgehead carbon atoms .


Chemical Reactions Analysis

Bicyclo[3.3.1]nonanes have been used in various chemical reactions. For example, they have been used in asymmetric catalysis . In another study, vegetables were screened for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate .

Scientific Research Applications

1. Asymmetric Synthesis and Cytotoxicity Studies

(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate is used in asymmetric synthesis processes. In one study, its derivatives, particularly the spiroketals, were synthesized with high stereo- and enantioselectivity. These compounds were then tested for their cytotoxicity against various cancer cell lines, revealing potential applications in cancer treatment research (Meilert, Pettit, & Vogel, 2004).

2. Structural Studies and Synthesis

This compound also serves as a structural component in various synthetic routes. For example, the molecule was synthesized as part of a study exploring alternative routes for creating structurally complex molecules with potential applications in material science and pharmacology (Ayats, Camps, Duque, Font‐Bardia, Muñoz, Solans, & Vázquez, 2003).

3. Building Blocks in Chemical Synthesis

(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate and its derivatives are used as building blocks in the synthesis of various complex molecules. These derivatives have applications in creating novel compounds with potential biological activity, furthering the scope of research in drug discovery and material science (Serguchev, Ponomarenko, Lourie, & Chernega, 2003).

Future Directions

Bicyclo[3.3.1]nonanes and their derivatives have been the focus of many research studies due to their potential applications in various fields, including asymmetric catalysis and anticancer research . Future research could explore the synthesis, properties, and applications of “(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate” and related compounds.

properties

IUPAC Name

tetramethyl (1R,5R,7S)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3/t8-,9?,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRWQPMFIVIQA-QVEYITEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@]2(C[C@@](C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
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(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
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